N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

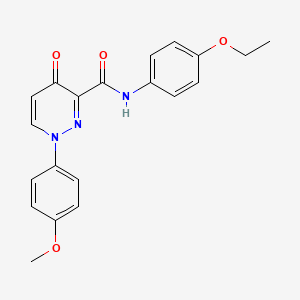

N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a pyridazine-based carboxamide derivative characterized by two aromatic substituents: a 4-ethoxyphenyl group on the carboxamide nitrogen and a 4-methoxyphenyl group at the 1-position of the pyridazine ring. Its structure optimizes electronic and steric properties through methoxy and ethoxy substituents, which influence solubility, bioavailability, and target binding .

Properties

Molecular Formula |

C20H19N3O4 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C20H19N3O4/c1-3-27-17-8-4-14(5-9-17)21-20(25)19-18(24)12-13-23(22-19)15-6-10-16(26-2)11-7-15/h4-13H,3H2,1-2H3,(H,21,25) |

InChI Key |

GRPRAHWDXCAPIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

The synthetic routes for N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involve cyclization reactions. One common approach is the condensation of 4-methoxyphenylhydrazine with ethyl 4-oxo-4-phenylbutanoate, followed by hydrolysis to yield the target compound .

Industrial Production:

While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.

Chemical Reactions Analysis

N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can participate in various chemical reactions:

Oxidation: Undergoes oxidation reactions, potentially yielding new functional groups.

Reduction: Reduction processes may modify the carbonyl group or other functionalities.

Substitution: Substituent modifications can occur at the phenyl rings. Common reagents include hydrazine derivatives, acid chlorides, and reducing agents.

Major products from these reactions depend on reaction conditions and substituents. Further research is needed to explore specific outcomes.

Scientific Research Applications

N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide finds applications in:

Medicinal Chemistry: Investigated for potential drug development due to its unique structure.

Biological Studies: Used as a probe in biological assays.

Organic Synthesis: Serves as an intermediate for other compounds .

Mechanism of Action

The precise mechanism of action remains an area of ongoing research. It likely involves interactions with specific molecular targets or pathways. Further studies are necessary to elucidate these details.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound’s closest analogs differ in substituent groups on the phenyl rings. Key comparisons include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Chloro (Cl) and fluoro (F) substituents increase molecular polarity and may enhance binding to hydrophobic enzyme pockets, as seen in compounds like N-(3-chloro-4-methoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide .

- Alkoxy Substituents : Ethoxy (C2H5O) and methoxy (CH3O) groups improve solubility compared to halogens. The target compound’s ethoxy group may confer better metabolic stability than methoxy analogs due to reduced oxidative demethylation .

- Melting Points : Compounds with fluorine substituents (e.g., 105.4–106.5°C for R2 = 4-F) exhibit lower melting points than halogenated derivatives, suggesting altered crystallinity .

Enzyme Inhibition

- Carbonic Anhydrase (CA) Inhibition: Pyridazine-carboxamides with sulfonamide moieties (e.g., N-[4-(aminosulfonyl)phenyl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide) show isoform-selective CA inhibition.

- Antimycobacterial Activity : Hydrophobic substituents (e.g., chlorine) enhance penetration through mycobacterial cell walls. For example, 1-(4-chlorobenzyl)-N-(2-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exhibits clogP = 4.09, indicating optimal lipophilicity for membrane permeation . The target compound’s clogP is predicted to be lower (~3.5), which may limit its antimycobacterial efficacy .

Antimicrobial Potential

- Piperidine-Modified Analogs : Derivatives with piperidinylpropoxy chains (e.g., compound 33 in ) demonstrate moderate antimicrobial activity, likely due to improved solubility and target engagement. The target compound’s ethoxy group may offer similar benefits but requires empirical validation .

Biological Activity

N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula: . Its structure features a dihydropyridazine core substituted with ethoxy and methoxy groups on the phenyl rings, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Dihydropyridazine Core : The initial reaction involves the condensation of appropriate phenolic precursors with hydrazine derivatives.

- Substitution Reactions : Subsequent modifications introduce the ethoxy and methoxy groups through nucleophilic substitution.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Antioxidant Activity

The compound has also been evaluated for antioxidant properties using DPPH radical scavenging assays. The results show that it possesses a moderate ability to scavenge free radicals, with an IC50 value of approximately 50 µg/mL. This activity may be attributed to the presence of electron-donating groups in its structure.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in microbial metabolism or inflammatory processes.

- Interaction with Cellular Targets : It may bind to specific receptors or proteins within microbial cells, disrupting their function and leading to cell death.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers tested the compound against a panel of pathogenic bacteria. The findings confirmed its broad-spectrum antimicrobial activity and suggested further investigation into its potential as an antibiotic alternative .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capacity of this compound, revealing that it significantly reduced oxidative stress markers in cultured cells. The study concluded that its use could be beneficial in preventing oxidative damage in various disease models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.